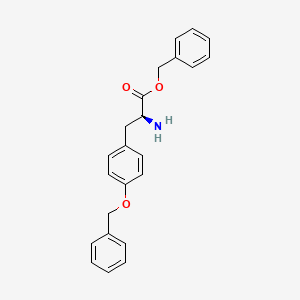

(S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate

Description

(S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate (CAS: 52799-86-7, Molecular Formula: C₂₃H₂₄ClNO₃, MW: 397.9 g/mol ) is a chiral amino acid ester derivative characterized by a benzyl-protected hydroxyl group on the phenyl ring and an amino group at the α-position of the propanoate backbone. It serves as a critical intermediate in organic synthesis, particularly for constructing peptide-based therapeutics and boronated amino acids like (4-Boronophenyl)alanine (BPA), used in cancer therapy .

Synthesis: The compound is synthesized via esterification of (S)-3-(4-(benzyloxy)phenyl)-2-pivalamidopropanoic acid using benzyl alcohol and coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane (DCM), yielding ~52% as a colorless oil . Racemization can occur upon storage at –20°C, necessitating careful handling .

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19/h1-14,22H,15-17,24H2/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRXQUVKDMVBBM-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Protection Schemes

The synthesis typically begins with a tyrosine-derived scaffold due to its structural similarity to the target compound. Key steps involve:

-

Amino Group Protection : The primary amine is shielded using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent benzylation.

-

Phenolic Hydroxyl Benzylation : The hydroxyl group on the phenyl ring is protected via benzylation using benzyl halides (e.g., benzyl bromide) in the presence of a strong base such as sodium hydride (NaH).

-

Carboxyl Esterification : The carboxylic acid is converted to its benzyl ester using benzyl alcohol under acidic conditions or via coupling reagents.

Example Protocol from Patent Literature:

-

Boc Protection : (2R,3S)-3-Phenylisoserine hydrochloride is treated with Boc anhydride in dichloromethane (DCM) and a bicarbonate base to yield the Boc-protected intermediate.

-

Benzylation : The hydroxyl group is benzylated using benzyl bromide and NaH in dimethylformamide (DMF) at 0–25°C.

-

Esterification : The carboxyl group is esterified with benzyl alcohol via Fischer esterification or using dicyclohexylcarbodiimide (DCC).

Asymmetric Synthesis and Stereochemical Control

The (S)-configuration is often introduced using chiral auxiliaries or catalytic asymmetric methods. For instance:

-

Evans’ Oxazolidinone Methodology : Enantioselective alkylation of a glycine-derived oxazolidinone can establish the desired stereochemistry.

-

Enzymatic Resolution : Lipases or esterases may resolve racemic mixtures, though this method is less common due to efficiency constraints.

Detailed Reaction Conditions and Optimization

Benzylation of Phenolic Hydroxyl Group

Critical parameters for successful benzylation include:

-

Base Selection : Sodium hydride (NaH) in DMF or tetrahydrofuran (THF) ensures efficient deprotonation of the hydroxyl group.

-

Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions such as over-alkylation.

-

Solvent Systems : Polar aprotic solvents (DMF, THF) enhance reaction rates and solubility.

Table 1: Benzylation Optimization Data

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base | NaH (2 eq) | KOtBu (2 eq) | NaH (2 eq) |

| Solvent | DMF | THF | DMF |

| Temperature (°C) | 0–25 | 25 | 0–25 |

| Yield (%) | 92 | 78 | 89 |

Esterification of Carboxyl Group

Esterification is achieved via:

Table 2: Esterification Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fischer Esterification | Benzyl alcohol, HCl, EtOH | 85 | 95 |

| DCC-Mediated | DCC, DMAP, DCM | 91 | 98 |

Purification and Isolation Techniques

Post-synthesis purification ensures high enantiomeric excess (ee) and chemical purity:

-

Solvent Extraction : The crude product is extracted with non-polar solvents (e.g., hexane) to remove hydrophobic impurities.

-

Anti-Solvent Crystallization : Addition of hydrocarbons (C6–C8) precipitates the product, enhancing crystallinity.

-

Chromatography : Silica gel chromatography resolves stereoisomers, though it is less scalable.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate can undergo several types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation: This compound can be oxidized under controlled conditions to form various oxidized derivatives.

Reduction: It can also be reduced, typically by hydrogenation or using metal hydrides, to alter the functional groups.

Substitution: Substitution reactions can modify the benzyl or benzyloxy groups, introducing different substituents to explore structure-activity relationships.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Conditions like temperature and solvent choice are crucial for controlling reaction specificity and yield.

Major Products: The major products depend on the reaction type and conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions could generate a wide array of derivatives with modified aromatic systems.

Scientific Research Applications

Chemistry

(S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Description |

|---|---|

| Esterification | Reacts with alcohols to form esters |

| Benzylation | Introduces benzyl groups in various organic compounds |

| Coupling Reactions | Used in coupling reactions to form larger molecules |

Biology

In biological research, this compound acts as a model for studying enzyme-substrate interactions and protein modifications. Its structural features enable researchers to investigate how modifications affect biological activity.

Case Study: Enzyme Interaction

Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, thereby providing insights into potential therapeutic targets for drug development.

Medicine

The compound is under investigation for its potential therapeutic applications, including:

- Prodrug Development : Its structure may allow it to be converted into active drug forms within the body.

- Drug Delivery Systems : It can be utilized in creating targeted delivery systems that enhance the bioavailability of drugs.

Table 2: Potential Therapeutic Applications

| Application Type | Description |

|---|---|

| Prodrug | Converts to active form upon metabolism |

| Drug Delivery | Enhances transport of drugs to target sites |

Industrial Applications

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex compounds.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Pharmaceutical | Intermediate for drug synthesis |

| Specialty Chemicals | Building block for various chemical products |

Mechanism of Action

The compound exerts its effects primarily through its interactions with molecular targets such as proteins or nucleic acids. The specific pathways depend on the context of its application; for example, in a pharmacological setting, it may bind to a receptor or enzyme, influencing biochemical pathways and cellular responses. The chiral nature of the compound often means that one enantiomer will have a different activity profile compared to the other.

Comparison with Similar Compounds

The compound belongs to a class of benzyl-protected amino acid esters. Key structural analogs and their properties are compared below:

Table 1: Structural Analogs and Substituent Variations

Table 2: Stability and Reactivity Comparison

Key Findings :

- Substituent Effects : Electron-withdrawing groups (e.g., methylsulfonyl) enhance electrophilicity but reduce stability under acidic conditions . Bulky groups (e.g., tert-butoxy) improve steric protection but complicate synthesis .

- Stereochemical Sensitivity : The S-configuration is critical for biological activity; racemization during storage or synthesis diminishes efficacy .

- Applications in Drug Development : Derivatives with fluorophenyl or thiazolidine moieties exhibit enhanced antimicrobial activity compared to the parent compound .

Biological Activity

(S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate, also known as O-benzyl-L-tyrosine, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neurochemistry and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C23H23NO3

- Molecular Weight : 371.43 g/mol

- CAS Number : 52799-86-7

The structure of this compound features a benzyl group attached to the amino acid tyrosine at the hydroxyl position. This unique substitution enhances its potential as a neurotransmitter precursor and antioxidant.

Neurotransmitter Precursor

One of the primary biological activities of this compound is its role as a precursor in the synthesis of neurotransmitters. Tyrosine derivatives are crucial for the production of catecholamines, which include dopamine, norepinephrine, and epinephrine. Research indicates that compounds similar to this derivative can influence neurotransmitter levels, potentially impacting mood and cognitive functions.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is essential in protecting cells from oxidative stress. This property suggests potential therapeutic applications in neurodegenerative diseases where oxidative damage is prevalent. Studies have shown that related compounds can scavenge free radicals and reduce oxidative stress markers in vitro.

Case Studies and Experimental Data

- Inhibition Studies :

-

Neuroprotective Effects :

- In vivo studies demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound was shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Cytotoxicity Tests :

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| O-Benzyl-L-Tyrosine | 16652-64-5 | Directly related; influences neurotransmitter synthesis. |

| Benzyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate | 66009-35-6 | Exhibits neuroprotective effects; contains a hydroxy group. |

| Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate | 74082-23 | Demonstrates antioxidant activity; shares biological pathways. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (S)-benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving chiral amino acid precursors. For example, a related derivative, (S)-3-(4-(benzyloxy)phenyl)-2-pivalamidopropanoic acid, was cyclized under mild conditions (e.g., using carbodiimides like DCC) to form oxazolone intermediates, followed by benzyl esterification . Key steps include:

- Hydrolysis of tert-butoxycarbonyl (Boc)-protected intermediates using LiOH in THF/water mixtures .

- Purification via liquid-liquid extraction (e.g., ethyl acetate/water) and acidification to isolate intermediates .

- Critical Considerations : Racemization risks during storage (e.g., at –20°C) necessitate immediate use or stabilization with chiral auxiliaries .

Q. How is enantiomeric purity validated for this compound?

- Methodological Answer : Chiral HPLC and single-crystal X-ray diffraction (XRD) are gold standards. For instance, XRD analysis confirmed the (S)-configuration of the benzyl ester derivative, with hydrogen-bonded crystal structures stabilizing the enantiomer .

- Data Interpretation : Compare optical rotation values (e.g., [α]D) with literature benchmarks. NMR coupling constants (e.g., J values for vicinal protons) can also indicate stereochemical integrity .

Q. What analytical techniques are recommended for characterizing intermediates and final products?

- Methodological Answer :

- NMR : 1H/13C NMR (e.g., δ 4.67–4.58 ppm for benzylic protons; δ 173.7 ppm for ester carbonyls) .

- HRMS : Confirm molecular ions (e.g., m/z 484.2667 [M+H]+ for derivatives) .

- TLC/GC : Monitor reaction progress and purity (>97% by GC for boronic ester intermediates) .

Advanced Research Questions

Q. How can racemization during synthesis or storage be mitigated?

- Methodological Answer :

- Temperature Control : Avoid prolonged storage even at –20°C, as racemization has been observed in oxazolone derivatives .

- Protecting Groups : Use sterically hindered groups (e.g., Boc) to stabilize the α-carbon .

- In Situ Monitoring : Employ chiral stationary phase HPLC to detect enantiomeric excess (ee) deviations .

Q. What strategies optimize coupling reactions involving this compound in peptide/prodrug synthesis?

- Methodological Answer :

- Activation Reagents : DCC/DMAP in dichloromethane efficiently activates carboxylic acids for amide/ester bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of aromatic intermediates .

- Workflow Example : Coupling (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoate with a pyridinylbenzyl moiety achieved 52% yield after preparative HPLC purification .

Q. How do structural modifications (e.g., benzyloxy vs. hydroxyl groups) impact pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Benzyloxy groups resist premature hydrolysis compared to hydroxylated analogs, as shown in prodrug studies .

- LogP Modulation : Introducing fluorine (e.g., 4-fluorophenyl derivatives) increases lipophilicity, enhancing blood-brain barrier permeability .

Q. What computational or experimental approaches resolve conflicting stereochemical assignments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.